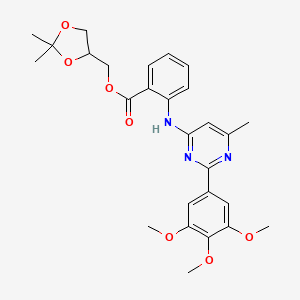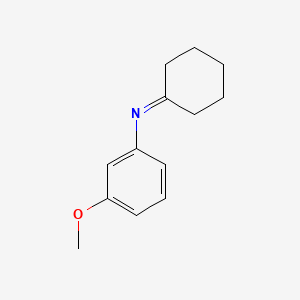
N-(3-Methoxyphenyl)cyclohexanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxyphenyl)cyclohexanimine is a compound belonging to the class of arylcyclohexylamines It is structurally characterized by a cyclohexane ring bonded to an amine group and a 3-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxyphenyl)cyclohexanimine typically involves the reaction of cyclohexanone with 3-methoxyaniline under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cyclohexanone is reacted with 3-methoxyaniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Methoxyphenyl)cyclohexanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of N-(3-Methoxyphenyl)cyclohexylamine.
Substitution: Formation of halogenated or nitrated derivatives of the methoxyphenyl ring.
Aplicaciones Científicas De Investigación
N-(3-Methoxyphenyl)cyclohexanimine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anesthetic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Methoxyphenyl)cyclohexanimine involves its interaction with specific molecular targets, such as the N-methyl-D-aspartate (NMDA) receptor. The compound acts as an antagonist at the NMDA receptor, inhibiting its activity and leading to various pharmacological effects. This interaction is crucial for its potential use as a dissociative anesthetic.
Comparación Con Compuestos Similares
Methoxetamine: An analogue of ketamine with similar NMDA receptor antagonistic properties.
3-Methoxyeticyclidine: A close deoxy-analogue of methoxetamine.
3-Methoxyphencyclidine: Another analogue with high affinity for the NMDA receptor.
Uniqueness: N-(3-Methoxyphenyl)cyclohexanimine is unique due to its specific structural features and its potential for selective interaction with the NMDA receptor. This selectivity makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
Propiedades
Número CAS |
52481-39-7 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)cyclohexanimine |
InChI |
InChI=1S/C13H17NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h5,8-10H,2-4,6-7H2,1H3 |
Clave InChI |
MLRXASFPNMNLNT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N=C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


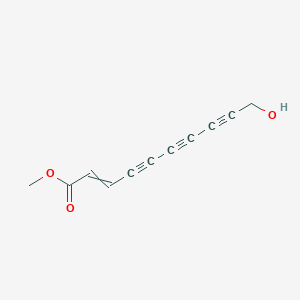
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
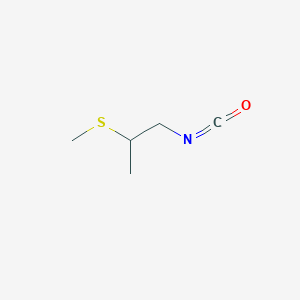
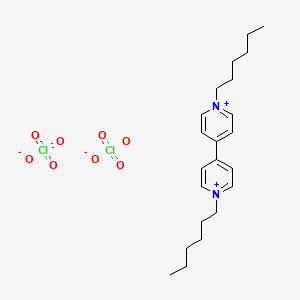
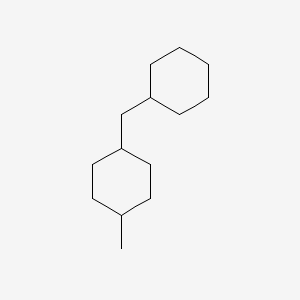
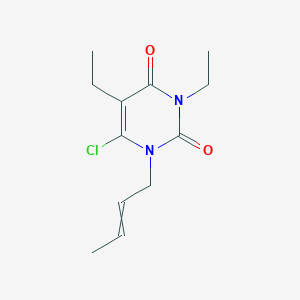
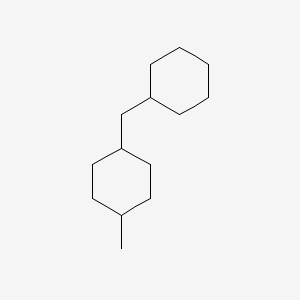
![3-tert-Butylbicyclo[2.2.2]octan-2-one](/img/structure/B14632986.png)

![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)



